molecular formula C11H12BFO4 B2447485 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid CAS No. 2377608-18-7

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid

Cat. No.: B2447485
CAS No.: 2377608-18-7
M. Wt: 238.02
InChI Key: ALKIONORIVSKPI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxycarbonyl cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of the boronic acid component can help mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The fluoro and methoxycarbonyl cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluoro and methoxycarbonyl cyclopropyl groups, making it less sterically hindered.

    2-Fluorophenylboronic acid: Similar in structure but lacks the methoxycarbonyl cyclopropyl group.

    Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl and fluoro substituents.

Uniqueness

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is unique due to the combination of its fluoro and methoxycarbonyl cyclopropyl substituents, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

[2-fluoro-5-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BFO4/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,15-16H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKIONORIVSKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2(CC2)C(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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